![molecular formula C15H10ClNO2 B12604067 Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- CAS No. 651021-79-3](/img/structure/B12604067.png)
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Chlorophenyl Substitution: The 3-chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst.
Final Assembly: The final step involves the coupling of the isoxazole ring with the chlorophenyl-substituted phenol under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can undergo reduction reactions, particularly at the isoxazole ring, using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced isoxazole derivatives
Substitution: Halogenated or nitrated phenol derivatives
Aplicaciones Científicas De Investigación
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenol, 4-chloro-: A simpler phenol derivative with a single chlorine substitution.
Phenol, 4-[5-(3-bromophenyl)-3-isoxazolyl]-: Similar structure but with a bromine atom instead of chlorine.
Phenol, 4-[5-(3-fluorophenyl)-3-isoxazolyl]-: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Phenol, 4-[5-(3-chlorophenyl)-3-isoxazolyl]- is unique due to the presence of both the 3-chlorophenyl and 3-isoxazolyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
651021-79-3 |
|---|---|
Fórmula molecular |
C15H10ClNO2 |
Peso molecular |
271.70 g/mol |
Nombre IUPAC |
4-[5-(3-chlorophenyl)-1,2-oxazol-3-yl]phenol |
InChI |
InChI=1S/C15H10ClNO2/c16-12-3-1-2-11(8-12)15-9-14(17-19-15)10-4-6-13(18)7-5-10/h1-9,18H |
Clave InChI |
KJRZUFZLXSBADK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


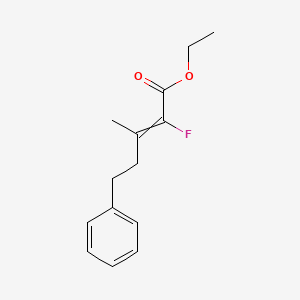
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
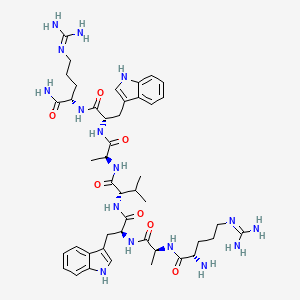
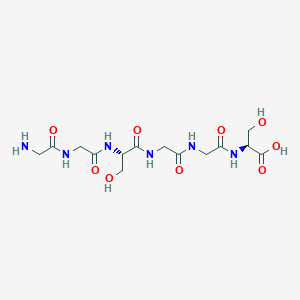
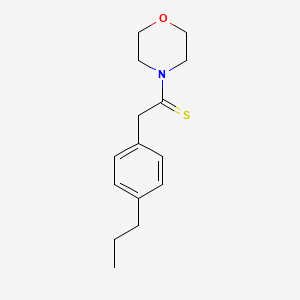
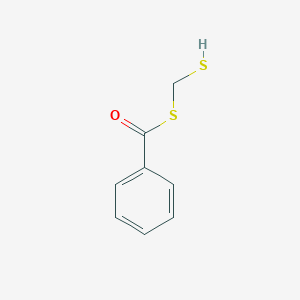

![2-[(6,6-Difluorohex-5-en-1-yl)sulfanyl]-3lambda~4~,1-benzothiazin-3(4H)-one](/img/structure/B12604008.png)
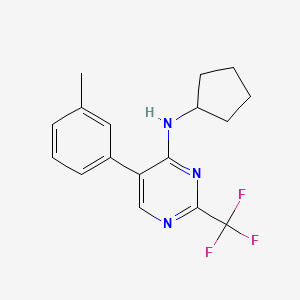
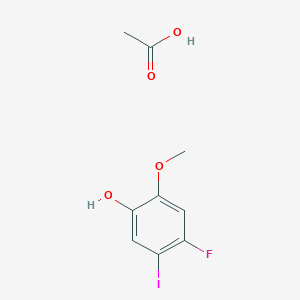
![{[2,5-Bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12604060.png)
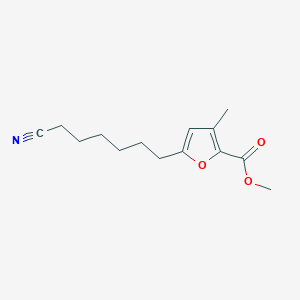
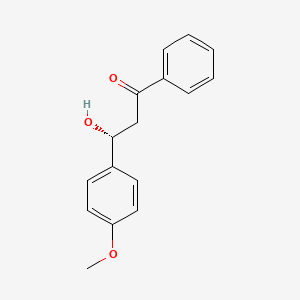
![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
